molecular formula C14H22O B14509541 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one CAS No. 62939-76-8

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one

Katalognummer: B14509541
CAS-Nummer: 62939-76-8
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: TZDKDRMWJIDISR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a cyclohexyl group attached to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclohexene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one is unique due to its dual cyclohexyl and cyclohexene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications .

Eigenschaften

CAS-Nummer

62939-76-8

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

2-(cyclohexen-1-yl)-1-cyclohexylethanone

InChI

InChI=1S/C14H22O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h7,13H,1-6,8-11H2

InChI-Schlüssel

TZDKDRMWJIDISR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)CC2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.